molecular formula C8H13N3O6 B1204551 (2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol

(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol

Cat. No.: B1204551
M. Wt: 247.21 g/mol
InChI Key: FIITXXIVUIXYMI-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol is a synthetic organic compound that features a nitroimidazole moiety linked to a butanetriol backbone. Compounds containing nitroimidazole groups are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol typically involves the following steps:

    Formation of the Nitroimidazole Intermediate: The nitroimidazole moiety can be synthesized by nitration of imidazole using a mixture of nitric acid and sulfuric acid.

    Attachment to Butanetriol: The nitroimidazole intermediate is then reacted with a protected form of butanetriol under basic conditions to form the desired compound. Protecting groups are subsequently removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Nitroimidazole compounds can act as ligands in catalytic reactions.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial: Nitroimidazole derivatives are known for their antimicrobial properties.

    Anticancer: Some nitroimidazole compounds have shown potential in cancer treatment.

Medicine

    Drug Development: Investigated for use in developing new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The biological activity of (2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol is primarily due to the nitroimidazole moiety. This group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA. The compound may target specific enzymes or pathways involved in microbial or cancer cell metabolism.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole antibiotic.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

Uniqueness

(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol is unique due to its specific stereochemistry and the presence of a butanetriol backbone, which may confer distinct biological activities and pharmacokinetic properties compared to other nitroimidazole compounds.

Properties

Molecular Formula

C8H13N3O6

Molecular Weight

247.21 g/mol

IUPAC Name

(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol

InChI

InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m0/s1

InChI Key

FIITXXIVUIXYMI-NKWVEPMBSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])CO[C@H](CO)[C@H](CO)O

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O

Synonyms

1-(1',3',4'-trihydroxy-2'-butoxy)methyl-2-nitroimidazole
RP 343
RP-343

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol
Reactant of Route 2
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol
Reactant of Route 3
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol
Reactant of Route 4
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol
Reactant of Route 5
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol
Reactant of Route 6
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.